9-(4-chloro-2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Overview
Description
6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione is a versatile chemical compound extensively used in scientific research. Its unique structure enables it to be applied in various fields such as medicinal chemistry, drug discovery, and material science.
Preparation Methods
The synthesis of 6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione involves several steps. One common method includes the use of isocyanide reagents, which allows for the formation of imidazobenzodiazepine intermediates under mild conditions . This process can be scaled up for industrial production, ensuring satisfactory yields and minimizing by-products.
Chemical Reactions Analysis
6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione is widely used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: Researchers utilize this compound to identify potential drug candidates.
Material Science: Its unique structure makes it suitable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. While the exact targets may vary, it often affects cellular processes by binding to receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione can be compared to other compounds with similar structures, such as indole derivatives. These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . 6-(4-Chloro-2-fluorophenyl)benzod
Properties
IUPAC Name |
6-(4-chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIWGNXJATLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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